

Application Note: High-Precision NMR Characterization of Potassium (16-²H₁)Hexadecanoate

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Compound of Interest

Compound Name:	Potassium (16- ² H ₁)hexadecanoate
CAS No.:	1219589-15-7
Cat. No.:	B3333669

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Executive Summary

Potassium (16-²H₁)hexadecanoate (Potassium 16-monodeuteropalmitate) is a specialized isotopic probe used primarily in membrane biophysics. Unlike perdeuterated lipids used for contrast variation in neutron scattering, this mono-deuterated isotopomer acts as a precise "molecular spy" at the hydrophobic core of lipid bilayers.

This guide details the protocols for:

- Structural Validation (Solution State): Verifying the isotopic enrichment and position using high-resolution ¹H and ¹³C NMR.
- Functional Characterization (Solid State): Utilizing ²H NMR quadrupolar splitting to determine order parameters () in model membranes.

Theoretical Basis & Isotope Effects

The Deuterium Isotope Effect

Replacing a terminal methyl proton (

) with a deuteron (

) introduces specific spectral perturbations essential for validation:

- **-Effect (^1H NMR):** The protons on the terminal carbon () experience an upfield shift (shielding) of approximately -0.015 to -0.020 ppm relative to the non-deuterated methyl group due to the lower zero-point vibrational energy of the C-D bond.
- **-Effect (^{13}C NMR):** The terminal carbon () resonance shifts upfield by $\sim 0.3 - 0.4$ ppm.
- **Coupling Dynamics:**
 - **^{13}C -D Coupling:** The terminal carbon appears as a 1:1:1 triplet due to spin-spin coupling with the spin-1 deuteron ().
 - **^1H -D Coupling:** In high-field ^1H NMR, the terminal methylene protons appear as a complex multiplet (triplet of triplets) due to coupling with the C15 protons () and the geminal deuteron ().

The Quadrupolar Splitting (^2H NMR)

In anisotropic environments (e.g., lipid bilayers), the deuterium signal splits into a doublet. The separation (

) is directly proportional to the order parameter (

), providing a readout of membrane fluidity at the bilayer center.

Experimental Protocols

Materials & Reagents[1]

- Analyte: Potassium (16-²H₁)hexadecanoate (>98% purity).
- Solvent A (Structural ID): Methanol-d₄ (, 99.8% D). Note: Avoid for the potassium salt due to solubility issues; prevents micelle formation, ensuring sharp monomeric lines.
- Solvent B (Micellar/Membrane): Deuterium-depleted water () buffered to pH 7.4 (Tris or Phosphate) for liposome preparation.

Protocol A: Solution State Structural Validation

Objective: Confirm mono-deuteration at the C16 position.

Sample Preparation:

- Weigh 5–10 mg of Potassium (16-²H₁)hexadecanoate.
- Dissolve in 600 μL of Methanol-d₄.
- Transfer to a 5mm NMR tube.[\[1\]](#)
- Optional: Add trace TMS (Tetramethylsilane) as an internal reference (ppm).

Instrument Parameters (600 MHz recommended):

Parameter	^1H NMR (Proton)	^{13}C NMR (Carbon)
Pulse Sequence	zg30 (30° pulse)	zpgpg30 (Power-gated decoupling)
Spectral Width	10 ppm	200 ppm
Relaxation Delay (D1)	2.0 s	3.0 s (Essential for quantitation)
Scans (NS)	16 - 32	1024 - 4096
Temperature	298 K	298 K

Data Analysis Criteria:

- ^1H NMR: Look for the disappearance of the standard terminal triplet at 0.88 ppm. It should be replaced by a multiplet at \sim 0.86 ppm (integrating to 2H).
- ^{13}C NMR: The terminal methyl carbon (usually \sim 14.1 ppm) will appear as a 1:1:1 triplet at \sim 13.7 ppm.

Protocol B: Solid-State ^2H NMR for Membrane Dynamics

Objective: Measure the Order Parameter (

) in a lipid bilayer.

Workflow Diagram:



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Figure 1: Workflow for preparing and analyzing deuterated fatty acids in model membranes.

Instrument Parameters (Solid State 400-600 MHz):

- Probe: Wide-line ^2H probe or MAS probe (static mode).
- Pulse Sequence: Quadrupolar Echo ($90^\circ\text{x} - \tau - 90^\circ\text{y} - \tau - \text{acq}$).
 - Why? The FID decays too fast in solids; the echo refocuses the magnetization to overcome probe dead time.
- Pulse Width (90°): Typically 3–5 μs .
- Echo Delay (): 30–50 μs .
- Recycle Delay: 0.5 – 1.0 s.

Data Interpretation & Expected Results

Solution State (Structural Confirmation)

Nucleus	Chemical Shift ()	Multiplicity	Coupling Constant ()	Assignment
^1H	2.18 ppm	Triplet	Hz	-CH ₂ (C2)
^1H	1.25 ppm	Broad Singlet	N/A	Bulk CH ₂ (C4-C15)
^1H	0.86 ppm	Multiplet (tt)	Hz	Terminal -CH ₂ D (C16)
^{13}C	181.0 ppm	Singlet	-	Carbonyl (C1)
^{13}C	13.7 ppm	Triplet (1:1:1)	Hz	Terminal -CH ₂ D (C16)

Solid State (Membrane Dynamics)

In a liquid-crystalline bilayer (e.g., DMPC at 37°C), the terminal methyl group has high motional freedom.

- Spectrum Appearance: A "Pake Pattern" (powder spectrum).[2]
- Splitting ():
): For the terminal methyl, expected splitting is 2–4 kHz. (Contrast this with ~30 kHz for rigid methylene segments near the headgroup).

- Calculation:

Where

(Static Quadrupolar Coupling Constant).

References

- Seelig, J. (1977). Deuterium magnetic resonance: theory and application to lipid membranes. Quarterly Reviews of Biophysics, 10(3), 353-418. [Link](#)
- Davis, J. H. (1983). The description of membrane lipid conformation, order and dynamics by ^2H -NMR.[2][3] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 737(1), 117-171. [Link](#)
- Knothe, G. (2006). NMR characterization of fatty acids and derivatives. AOCS Lipid Library. [Link](#)
- BMRB Entry bmse000700. NMR experiments of 16-hydroxyhexadecanoic Acid (Analogous spectral data for palmitate chain). Biological Magnetic Resonance Data Bank. [Link](#)

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Sources

- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. ismar.org [ismar.org]

- [3. Deuterium NMR - Wikipedia \[en.wikipedia.org\]](#)
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